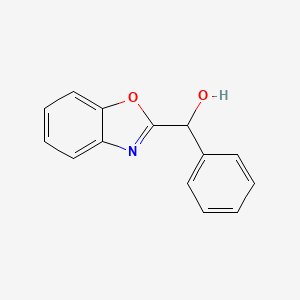
1,3-Benzoxazol-2-yl(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzoxazol-2-yl(phenyl)methanol is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields. Benzoxazoles are bicyclic heteroarenes that have been extensively studied for their potential in medicinal chemistry, particularly due to their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
準備方法
The synthesis of 1,3-Benzoxazol-2-yl(phenyl)methanol typically involves the condensation of 2-aminophenol with aromatic aldehydes. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst at 50°C . This reaction yields 2-substituted benzoxazole derivatives. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
化学反応の分析
1,3-Benzoxazol-2-yl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF), catalysts such as palladium-supported nanocatalysts, and bases like potassium carbonate (K₂CO₃). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzoxazole derivatives .
科学的研究の応用
作用機序
The mechanism of action of 1,3-Benzoxazol-2-yl(phenyl)methanol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. Its anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation through interactions with specific cellular pathways . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
1,3-Benzoxazol-2-yl(phenyl)methanol can be compared with other benzoxazole derivatives such as:
2-Phenylbenzoxazole: Known for its antifungal and anticancer activities.
2-Aminobenzoxazole: Exhibits significant antimicrobial properties.
2-Substituted benzoxazoles: These compounds have a broad range of biological activities, including anti-inflammatory and antioxidant effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
109243-80-3 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC名 |
1,3-benzoxazol-2-yl(phenyl)methanol |
InChI |
InChI=1S/C14H11NO2/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9,13,16H |
InChIキー |
MLXGYLWCLJAJCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


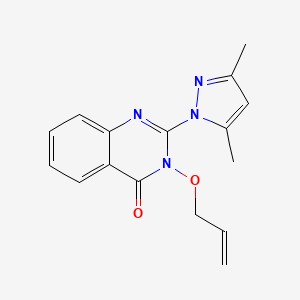
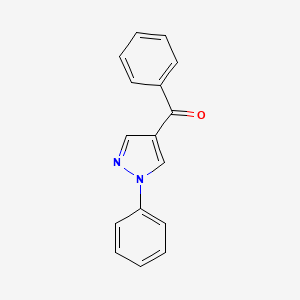

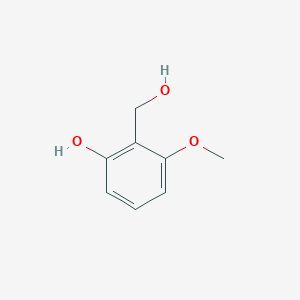
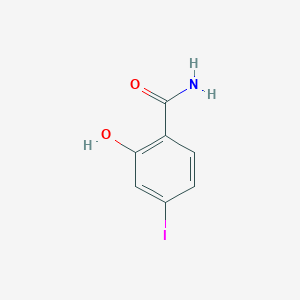
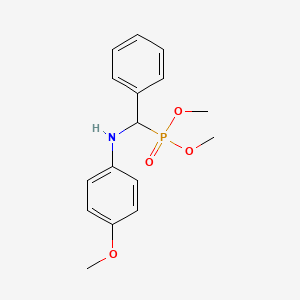
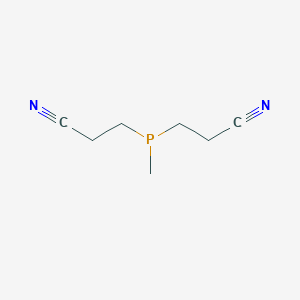
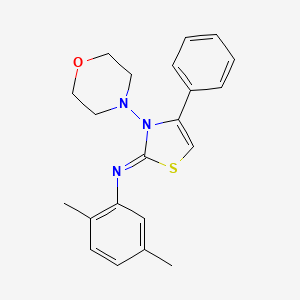
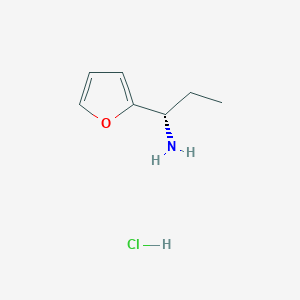
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
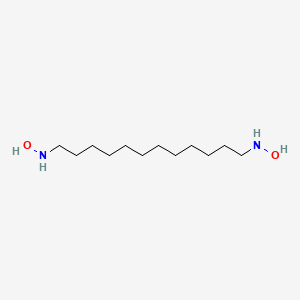
![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
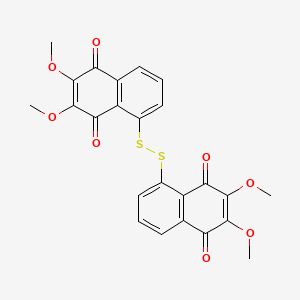
![1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151073.png)
